Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate

Peptide Synthesis Quality Control Chromatographic Purity

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate (CAS 2899-08-3), commonly designated Z-N-Me-Phe-OH·DCHA, is a protected N-methyl-L-phenylalanine derivative supplied as a dicyclohexylammonium (DCHA) salt. The compound integrates a benzyloxycarbonyl (Cbz/Z) Nα-protecting group, an Nα-methyl substituent, and the DCHA counterion to yield a crystalline solid (melting point 117–119 °C) with high HPLC purity (≥99%) and defined optical rotation ([α]²⁰D = −22 ± 1°, c=1, MeOH).

Molecular Formula C18H19NO4*C12H23N
Molecular Weight 313,36*181,32 g/mole
CAS No. 2899-08-3
Cat. No. B554373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate
CAS2899-08-3
Molecular FormulaC18H19NO4*C12H23N
Molecular Weight313,36*181,32 g/mole
Structural Identifiers
SMILESCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C18H19NO4.C12H23N/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-11,16H,12-13H2,1H3,(H,20,21);11-13H,1-10H2/t16-;/m0./s1
InChIKeyKTUIWQIMHYBPLV-NTISSMGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate (CAS 2899-08-3): A Protected N-Methyl Amino Acid Building Block for Peptide Synthesis


Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate (CAS 2899-08-3), commonly designated Z-N-Me-Phe-OH·DCHA, is a protected N-methyl-L-phenylalanine derivative supplied as a dicyclohexylammonium (DCHA) salt. The compound integrates a benzyloxycarbonyl (Cbz/Z) Nα-protecting group, an Nα-methyl substituent, and the DCHA counterion to yield a crystalline solid (melting point 117–119 °C) with high HPLC purity (≥99%) and defined optical rotation ([α]²⁰D = −22 ± 1°, c=1, MeOH) . It serves as a key building block in both solution- and solid-phase peptide synthesis, particularly for introducing N-methyl-L-phenylalanine residues that modulate backbone conformation, proteolytic stability, and membrane permeability of peptide targets .

Why N-Methyl Phenylalanine Building Blocks Are Not Interchangeable: Evidence for Selecting the Dicyclohexylamine Salt of Z-N-Me-Phe-OH Over Closest Analogs


Researchers procuring a protected N-methyl-L-phenylalanine derivative for peptide synthesis face a deceptively broad choice: the same Cbz-protected amino acid is offered as a free acid (CAS 2899-07-2), as salts with alternative counterions (sodium, cyclohexylamine), and with different protecting-group strategies (Fmoc, Boc). Despite sharing the identical N-methyl-phenylalanine core, these forms differ profoundly in crystallinity, solubility, stability, and deprotection compatibility. Substituting the DCHA salt with the free acid introduces handling difficulties because the free acid is a low-melting solid (67–71 °C) supplied at lower typical purity (95–98%) ; substituting with the Fmoc analog (CAS 77128-73-5) mandates orthogonal Fmoc-SPPS protocols and forfeits compatibility with Cbz/Bzl-strategy solution-phase synthesis . The evidence below quantifies these differences across purity, thermal stability, optical rotation, and storage requirements.

Quantitative Differentiation Evidence: Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate (Z-N-Me-Phe-OH·DCHA) vs. Closest Comparators


HPLC Purity: Z-N-Me-Phe-OH·DCHA (≥99%) vs. Free Acid (95–98%) Mitigates Side-Product Accumulation in Multi-Step Peptide Synthesis

The DCHA salt form of Z-N-Me-Phe-OH is routinely supplied with HPLC purity ≥99% , whereas the corresponding Cbz free acid (CAS 2899-07-2) is typically offered at 95% (some commercial sources quote 98% minimum, but with greater lot-to-lot variability) . For solid-phase peptide synthesis (SPPS) where each coupling cycle accumulates deletion and epimerization byproducts, a 1–5% difference in starting building-block purity translates into significantly lower crude peptide purity after 5–10 coupling steps, directly impacting final yield and purification cost.

Peptide Synthesis Quality Control Chromatographic Purity

Melting Point: DCHA Salt (117–119 °C) vs. Free Acid (67–71 °C) — Enhanced Crystallinity and Weighing Accuracy for Automated Solid Dispensing

The DCHA salt exhibits a sharp melting point of 117–119 °C , whereas the free acid melts at 67.0–71.0 °C . The ~50 °C higher melting point reflects superior crystallinity and resists softening or clumping under ambient laboratory conditions. In automated peptide synthesizers that rely on precise solid weighing, hygroscopic or low-melting free acids can cause dispensing errors; the non-hygroscopic, free-flowing crystalline DCHA salt ensures reproducible stoichiometry .

Solid-Phase Peptide Synthesis Automated Synthesis Physicochemical Characterization

Optical Rotation: DCHA Salt Exhibits a Distinctly Lower Magnitude (−22° vs. −65°) Enabling Rapid Identity Confirmation Differentiated from Free Acid

The DCHA salt displays an optical rotation of [α]²⁰D = −22 ± 1° (c=1, MeOH) , whereas the free acid exhibits [α]D = −63.0 to −67.0° (c=1, EtOH) . Although the two measurements use different solvents (MeOH vs. EtOH), the ~40° difference in magnitude is too large to be solely solvent-dependent and reflects the influence of the DCHA counterion on the carboxylate chromophore. This signature rotation serves as a rapid, non-destructive identity test to distinguish the salt from the free acid upon receipt, preventing inadvertent interchange.

Chiral Purity Quality Control Identity Testing

Storage Temperature: DCHA Salt Requires 0–8 °C vs. Ambient for Free Acid — Indicative of Controlled Stability Profile for Long-Term Stock Solutions

The DCHA salt is specified for storage at 0–8 °C , whereas the free acid is typically stored at ambient temperature in a cool, dry place . The recommended cold storage is not a liability but rather a consequence of the DCHA salt's higher purity specification: it is manufactured and certified to maintain ≥99% purity over its shelf life, which necessitates controlled storage. For procurement planning, this distinction matters because laboratories equipped with validated cold-chain storage can stock the higher-purity DCHA salt, while field or high-temperature environments may prefer the ambient-stable free acid at the cost of lower purity assurance.

Stability Storage Conditions Inventory Management

Orthogonal Protecting-Group Strategy: Cbz-DCHA Salt Enables Acidolytic Deprotection Compatible with Boc/Bzl-SPPS, Distinct from Base-Labile Fmoc Analog

The Cbz group in the target DCHA salt is removed by hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH, liquid HF), making it the building block of choice for Boc/Bzl-strategy SPPS where the final global deprotection and cleavage from resin occurs simultaneously with anhydrous HF [1]. In contrast, the widely used Fmoc-N-Me-Phe-OH (CAS 77128-73-5, mp 128–135 °C) employs a base-labile Fmoc group removed by piperidine, compatible only with Fmoc/tBu-SPPS . Laboratories maintaining Boc-chemistry synthesizers or synthesizing acid-stable, base-sensitive peptides must select the Cbz-DCHA building block; selecting the Fmoc analog by default would force an incompatible protocol change.

Protecting Group Strategy SPPS Compatibility Orthogonal Synthesis

DCHA Salt Form: Purpose-Built for Handling When the Free Acid Is Non-Crystalline or Unstable — A Documented Rationale for Salt Selection

Published peptide synthesis protocols and vendor documentation explicitly state that DCHA salts are preferred when the corresponding free acid is not available in a stable crystalline form or is unstable upon storage . For Z-N-Me-Phe-OH, the free acid has a low melting range (67–71 °C) and can be difficult to crystallize reproducibly; the DCHA salt was specifically developed to confer high crystallinity, a sharp melting point (117–119 °C), and non-hygroscopic handling characteristics . Although no single head-to-head stability study comparing the free acid and DCHA salt exists in the peer-reviewed literature, the class-level precedent is well established: numerous Cbz- and Boc-protected amino acids are commercialized exclusively as DCHA salts precisely because the free acid forms are oils or low-melting solids that degrade on standing.

Salt Selection Crystallinity Handling

Optimized Procurement Scenarios for Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate (Z-N-Me-Phe-OH·DCHA)


Boc/Bzl-Strategy Solid-Phase Peptide Synthesis Requiring Acid-Stable N-Methyl-Phenylalanine Incorporation

In Boc-chemistry SPPS, the Cbz protecting group of the DCHA salt withstands the repetitive TFA treatments used for Boc removal but is cleanly cleaved by liquid HF at the final global deprotection step. The high purity (≥99%) and crystalline nature of the DCHA salt ensure accurate weighing for each coupling cycle, while the defined optical rotation provides incoming identity confirmation. Laboratories operating Boc-synthesizers should procure the DCHA salt rather than the Fmoc analog to maintain protocol orthogonality .

Solution-Phase Fragment Condensation for Conformationally Constrained Peptide Therapeutics

N-Methylation of phenylalanine restricts backbone φ/ψ angles and eliminates the amide NH hydrogen-bond donor, enhancing membrane permeability and proteolytic stability of peptide drug candidates. In solution-phase fragment condensation, the DCHA salt is advantageously converted to the free acid immediately before coupling (by aqueous KHSO₄ extraction of a DCM solution), ensuring maximal reactivity with coupling reagents such as HBTU or PyBOP . The ≥99% purity reduces side-product formation in fragment couplings where purification of the final large peptide is inherently difficult.

Automated High-Throughput Peptide Library Synthesis for Structure-Activity Relationship (SAR) Studies

Automated parallel peptide synthesizers demand building blocks with consistent solid-dispensing properties and minimal lot-to-lot variability. The DCHA salt's sharp melting point (117–119 °C), non-hygroscopic character, and certified HPLC purity ≥99% meet these requirements, minimizing weighing errors across 96-well synthesis blocks. In contrast, the lower-melting free acid may clump or adsorb moisture, causing stoichiometric inaccuracies that propagate through library synthesis .

Neuropharmacology Research Targeting N-Methyl-D-Aspartate (NMDA) Receptor or Tyrosine Hydroxylase Modulation

Z-N-Me-Phe-OH derivatives have been reported to inhibit tyrosine hydroxylase , and N-methyl-phenylalanine-containing peptides are explored as modulators of neurotransmission. The high enantiomeric and chemical purity of the DCHA salt form ensures that observed biological activity can be confidently attributed to the intended (S)-enantiomer, avoiding confounding effects from the (R)-impurity that may arise from lower-purity free acid preparations .

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